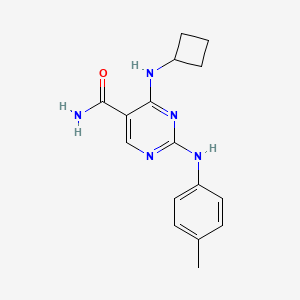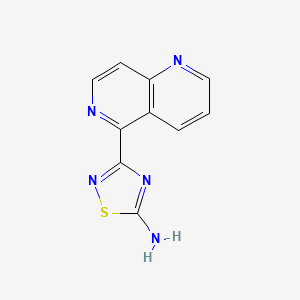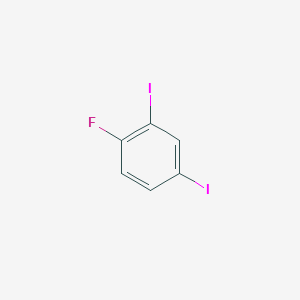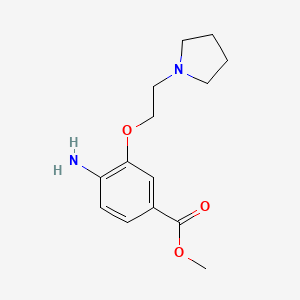![molecular formula C18H19Cl2NO4S B13871989 4-chloro-N-[5-chloro-2-(oxan-2-yloxymethyl)phenyl]benzenesulfonamide](/img/structure/B13871989.png)
4-chloro-N-[5-chloro-2-(oxan-2-yloxymethyl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[5-chloro-2-(oxan-2-yloxymethyl)phenyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. This specific compound has a unique structure that includes a chloro-substituted benzene ring and an oxane (tetrahydropyran) moiety, which may contribute to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-chloro-2-(oxan-2-yloxymethyl)phenyl]benzenesulfonamide typically involves multiple steps, including the formation of the sulfonamide linkage and the introduction of the oxane moiety. One common synthetic route may involve the following steps:
Formation of the Sulfonamide Linkage: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with 5-chloro-2-(oxan-2-yloxymethyl)aniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Introduction of the Oxane Moiety: The oxane moiety can be introduced through a nucleophilic substitution reaction, where the hydroxyl group of 2-hydroxytetrahydropyran reacts with a suitable leaving group on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
4-chloro-N-[5-chloro-2-(oxan-2-yloxymethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
4-chloro-N-[5-chloro-2-(oxan-2-yloxymethyl)phenyl]benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s sulfonamide moiety makes it a potential candidate for antimicrobial and anticancer research. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.
Biological Studies: The compound can be used as a probe to study enzyme inhibition and protein interactions due to its unique structure.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-chloro-N-[5-chloro-2-(oxan-2-yloxymethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. In the case of antimicrobial activity, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell growth.
類似化合物との比較
Similar Compounds
- 4-chloro-N-(2-chlorophenyl)benzenesulfonamide
- 4-chloro-N-(4-chloro-2-nitrophenyl)benzenesulfonamide
- 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide
Uniqueness
4-chloro-N-[5-chloro-2-(oxan-2-yloxymethyl)phenyl]benzenesulfonamide is unique due to the presence of the oxane moiety, which may impart distinct chemical and biological properties compared to other sulfonamides. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets.
特性
分子式 |
C18H19Cl2NO4S |
|---|---|
分子量 |
416.3 g/mol |
IUPAC名 |
4-chloro-N-[5-chloro-2-(oxan-2-yloxymethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H19Cl2NO4S/c19-14-6-8-16(9-7-14)26(22,23)21-17-11-15(20)5-4-13(17)12-25-18-3-1-2-10-24-18/h4-9,11,18,21H,1-3,10,12H2 |
InChIキー |
WHXUSZJUHXJVFV-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OCC2=C(C=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B13871922.png)




![2-N-[4-(4-chlorophenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13871964.png)



![9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B13871982.png)

